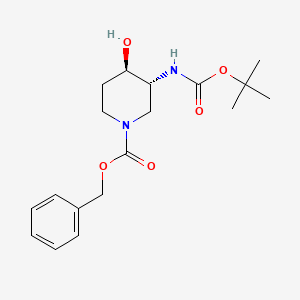

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate

Description

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the 4-position, and a benzyl ester at the 1-position. Its molecular formula is C17H24N2O5 with a molecular weight of 336.39 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Tofacitinib citrate . The (3R,4R) stereochemistry is essential for its biological activity and synthetic utility.

Properties

IUPAC Name |

benzyl (3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705342 | |

| Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859854-67-4, 1052715-76-0 | |

| Record name | rel-Phenylmethyl (3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859854-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the hydroxyl group and the benzyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, and the amine can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol as solvent.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemistry Variations

Compound 1 : Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.39 g/mol

- Key Features :

- Piperidine core (6-membered ring).

- Boc-protected amine at C3, hydroxyl at C4.

- Benzyl ester at C1.

- Applications : Intermediate in Tofacitinib synthesis .

Compound 2 : trans-4-Amino-1-Cbz-3-hydroxypiperidine [(3R,4R)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate]

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.30 g/mol

- Key Differences :

- Uses a benzyloxycarbonyl (Cbz) group instead of Boc for amine protection.

- Lacks the tert-butyl group, reducing steric bulk.

- Implications: Cbz is more labile under hydrogenolysis, making Compound 2 less stable in reducing conditions compared to Boc-protected Compound 1 .

Compound 3 : Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Substituent and Ring System Modifications

Compound 4 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C17H23NO4

- Molecular Weight : 305.37 g/mol

- Key Differences :

- Replaces the hydroxyl group with a phenyl substituent at C4.

- Carboxylic acid at C3 instead of Boc-protected amine.

- Safety Profile : Classified as acutely toxic (H302) and irritant (H315, H319) .

Compound 5 : Methyl 4-oxo-1-tosylpiperidine-3-carboxylate

Stereochemical and Pharmacological Considerations

- Compound 6: trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride Molecular Formula: C14H20N2O2·HCl Key Features:

- Methyl group at C4 and free amine at C3.

- Hydrochloride salt enhances solubility for biological testing.

Comparative Data Table

Key Research Findings

Synthetic Efficiency: The Boc group in Compound 1 provides stability under basic and nucleophilic conditions, unlike the Cbz group in Compound 2, which is prone to hydrogenolysis .

Safety Profiles : Carboxylic acid derivatives like Compound 4 pose greater toxicity risks (e.g., H302, H315) compared to ester-protected analogs .

Biological Activity : Trans-configuration in Compound 6 improves binding to certain biological targets, highlighting the importance of stereochemistry in drug design .

Biological Activity

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 350.41 g/mol

- CAS Number : 724787-53-5

The compound features a piperidine core with a tert-butoxycarbonyl (Boc) amino group and a hydroxyl group, which are critical for its biological activity.

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate exhibits various biological activities, primarily through its interaction with specific receptors and enzymes in the body. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Antineoplastic Activity

Recent studies have indicated that derivatives of piperidine compounds can exhibit antitumor activity. For instance, compounds similar to Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antitumor Effects

A study evaluated the effects of related piperidine derivatives on human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The results demonstrated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range, suggesting that Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate may have similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 5.0 |

| Compound B | TK-10 | 3.5 |

| Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate | TBD | TBD |

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies have indicated that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Research Findings

Research has shown that piperidine derivatives can inhibit inflammatory pathways associated with neurodegeneration. For example:

- In vitro studies demonstrated that these compounds could reduce the expression of pro-inflammatory cytokines in microglial cells.

- Animal models of neurodegeneration revealed that administration of similar compounds resulted in improved cognitive functions and reduced neuronal loss.

Antimicrobial Activity

Emerging data suggest that Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate may possess antimicrobial properties. Studies have reported activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. Table 1: Substituent Effects on Pharmacokinetic Properties

| Substituent (Position 3) | logP | Metabolic Stability (t₁/₂, h) | Receptor Binding (IC₅₀, nM) |

|---|---|---|---|

| -OH | 1.2 | 2.1 | 120 |

| -F | 1.7 | 6.8 | 85 |

| -Cl | 2.3 | 4.5 | 45 |

| Data sourced from in vitro hepatic microsome assays and competitive binding studies . |

Q. Table 2: Reaction Optimization for Spirocyclization

| Catalyst | Solvent | Temp (°C) | Yield (%) | diastereomeric Ratio |

|---|---|---|---|---|

| None (thermal) | Toluene | 110 | 35 | 1:1 |

| Mo(CO)₆ | DMF | 80 | 64 | 3:1 |

| Chiral Pd complex | THF | 50 | 78 | 9:1 |

| Optimized conditions from flow reactor trials . |

Key Methodological Recommendations

- Analytical Validation : Use HRMS (High-Resolution Mass Spectrometry) and 2D NMR (COSY, HSQC) to confirm structural integrity .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .

- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to normalize assay results across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.